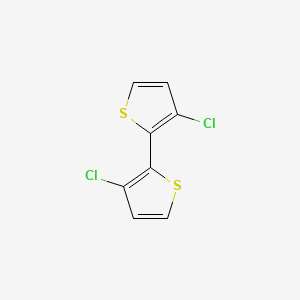

3,3'-Dichloro-2,2'-bithiophene

Description

Significance of Conjugated Thiophene (B33073) Oligomers and Polymers in Contemporary Materials Science

Conjugated thiophene oligomers and polymers represent a versatile class of organic materials that have garnered immense research interest over the past few decades. Their defining feature is a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons. This electronic structure is responsible for their unique semiconducting, optical, and electrochemical properties.

Thiophene-based materials offer several advantages that make them highly attractive for materials science applications:

Tunable Electronic Properties: The electronic characteristics, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be precisely controlled through chemical modification. rsc.org This includes altering the number of thiophene rings, introducing various substituents, and controlling the polymer chain's architecture. researchgate.netacs.org

Excellent Charge Transport: Many thiophene derivatives exhibit high charge carrier mobilities, a crucial parameter for efficient electronic devices. researchgate.net

Broad Absorption Spectra: These materials can be designed to absorb light over a wide range of the solar spectrum, making them ideal for photovoltaic applications. researchgate.netrsc.org

Processability: Thiophene-based oligomers and polymers can often be processed from solution, enabling the fabrication of large-area and flexible devices using techniques like printing and coating. rsc.orgrsc.org

These properties have led to their successful implementation in a variety of advanced materials and devices, including:

Organic Field-Effect Transistors (OFETs)

Organic Photovoltaics (OPVs)

Organic Light-Emitting Diodes (OLEDs)

Sensors

Photochromic materials tandfonline.com

The ability to systematically modify their structure allows for the rational design of materials with optimized performance for specific applications. rsc.org

Overview of 2,2'-Bithiophene (B32781) Scaffolds in π-Conjugated Systems

At the heart of many complex thiophene-based materials lies the 2,2'-bithiophene scaffold. This molecule, consisting of two thiophene rings linked at their 2-positions, serves as a fundamental building block for constructing larger π-conjugated systems. The linkage at the 2,2'-positions allows for effective π-electron delocalization across the two rings, forming the basis for the desirable electronic properties of the resulting oligomers and polymers.

The 2,2'-bithiophene unit is a versatile platform for chemical functionalization. researchgate.net The remaining positions on the thiophene rings (3, 3', 4, 4', 5, and 5') can be substituted with a wide variety of functional groups. These modifications are not merely decorative; they play a critical role in fine-tuning the material's properties. For instance, attaching alkyl or alkoxy side chains can enhance solubility and influence the material's morphology in the solid state. ossila.com Introducing electron-donating or electron-withdrawing groups can systematically alter the HOMO and LUMO energy levels, thereby controlling the material's electronic and optical characteristics. acs.org

The synthesis of various 2,2'-bithiophene derivatives has been a key area of research, with numerous synthetic methodologies developed to introduce diverse functionalities. researchgate.netresearchgate.net These tailored building blocks are then used in polymerization reactions, such as Stille coupling or Horner-Wadsworth-Emmons reactions, to create high-performance conjugated polymers. researchgate.netunimib.it

Unique Attributes and Research Focus on 3,3'-Dichloro-2,2'-bithiophene

Among the vast family of bithiophene derivatives, this compound stands out due to the specific placement of chlorine atoms at the 3 and 3' positions. This seemingly simple modification imparts a unique set of properties that have made it a compound of significant research interest.

The introduction of chlorine atoms, which are electronegative, has a profound impact on the electronic structure of the bithiophene core. This halogenation can:

Lower HOMO and LUMO Energy Levels: The electron-withdrawing nature of chlorine atoms can stabilize both the HOMO and LUMO energy levels. This is a crucial strategy in the design of n-type (electron-transporting) organic semiconductors. In a related compound, 3,3′-dicyano-2,2′-bithiophene, the introduction of cyano groups, which are also electron-withdrawing, was shown to dramatically lower both the HOMO and LUMO energy levels of the resulting polymers. rsc.org

Influence Intermolecular Interactions: The presence of chlorine atoms can lead to specific non-covalent interactions, such as halogen bonding, which can influence the packing of molecules in the solid state and, consequently, the material's charge transport properties.

Provide a Reactive Handle: The chlorine atoms can serve as leaving groups in various cross-coupling reactions, allowing for further functionalization of the bithiophene unit at the 3 and 3' positions. This opens up synthetic pathways to a wider range of complex molecular architectures.

The research focus on this compound and its derivatives is driven by the potential to create novel materials with enhanced performance in organic electronics. For example, the stannylated derivative, (3,3'-Dichloro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane), is a monomer used in the synthesis of conjugated polymers for electronic applications. bldpharm.com The strategic placement of chlorine atoms offers a powerful tool for molecular engineering, enabling scientists to fine-tune the properties of bithiophene-based materials to meet the demands of next-generation technologies.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(3-chlorothiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2S2/c9-5-1-3-11-7(5)8-6(10)2-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQRJVDRVMEFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C2=C(C=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571271 | |

| Record name | 3,3'-Dichloro-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145386-39-6 | |

| Record name | 3,3'-Dichloro-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Dichloro 2,2 Bithiophene and Its Derivatives

Precursor Synthesis Strategies for Dihalogenated Bithiophenes

The synthesis of dihalogenated bithiophenes is a foundational step for creating more complex derivatives. These precursors, particularly brominated versions, serve as versatile building blocks for subsequent functionalization through metal-catalyzed coupling reactions.

Synthesis of 3,3'-Dibromo-2,2'-bithiophene (B32780) Precursors

3,3'-Dibromo-2,2'-bithiophene is a key isomer and intermediate for producing a range of semiconducting oligothiophenes and polymers. ossila.com Its synthesis is well-established through several reliable methods.

One common approach involves the oxidative coupling of 3-bromothiophene (B43185). This is achieved by treating 3-bromothiophene with a strong base like lithium diisopropylamide (LDA) to create a lithiated intermediate, which is then coupled using an oxidizing agent such as copper(II) chloride (CuCl₂). chemicalbook.com This method provides the target compound in high yield. chemicalbook.com

Another effective strategy is the selective debromination of a more heavily halogenated precursor, 3,3′,5,5′-tetrabromo-2,2′-bithiophene. The tetrabromo compound can be synthesized by the direct bromination of 2,2'-bithiophene (B32781). ossila.com Subsequent reduction of 3,3′,5,5′-tetrabromo-2,2′-bithiophene using zinc powder in a mixture of ethanol, water, and acetic acid selectively removes the bromine atoms at the 5 and 5' positions, yielding 3,3'-dibromo-2,2'-bithiophene with excellent purity and yield. chemicalbook.comossila.com

Table 1: Selected Synthetic Routes for 3,3'-Dibromo-2,2'-bithiophene

| Starting Material | Key Reagents | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| 3-Bromothiophene | 1. LDA/THF, -78°C 2. CuCl₂ | Oxidative Homocoupling | 85% | chemicalbook.com |

| 3,3′,5,5′-Tetrabromo-2,2′-bithiophene | Zn powder, EtOH/H₂O/AcOH | Reductive Debromination | 92% | chemicalbook.com |

Facile Synthetic Approaches to 3,3'-Difunctionalized-2,2'-bithiophenes

Starting from 3,3'-dibromo-2,2'-bithiophene, a variety of symmetrically difunctionalized derivatives can be accessed. researchgate.net This precursor is pivotal for introducing functionalities that tune the electronic and physical properties of the resulting materials. For instance, the dicyano derivative, 3,3'-dicyano-2,2'-bithiophene, is a crucial component in the synthesis of n-type conjugated polymers. The introduction of electron-withdrawing cyano groups significantly lowers the HOMO and LUMO energy levels of the polymers, which is desirable for creating electron-transporting materials. rsc.org These polymers have demonstrated high electron mobility, comparable to benchmark n-type materials used in organic thin-film transistors (OTFTs). rsc.org

Metal-Catalyzed Coupling Reactions for Functionalization and Polymerization

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation, enabling the extension of conjugation, the introduction of various functional groups, and the polymerization of bithiophene monomers.

Suzuki and Stille Coupling Protocols for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. libretexts.org This method is widely used for the synthesis of biaryl compounds and conjugated polymers. libretexts.orgresearchgate.net Similarly, the Stille coupling utilizes an organotin compound as the coupling partner. researchgate.net

These protocols are highly effective for the functionalization of dihalogenated bithiophenes, including 3,3'-dichloro-2,2'-bithiophene. acs.orgnih.gov For Stille coupling, a stannylated precursor such as (3,3'-dichloro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) can be prepared and coupled with various aryl halides to build more complex architectures. bldpharm.com These reactions are central to creating donor-acceptor copolymers where the bithiophene unit acts as either a donor or an acceptor, depending on its substituents. rsc.orgacs.org For example, polymers based on 3,3'-dicyano-2,2'-bithiophene have been synthesized via Stille coupling, yielding materials with excellent semiconducting properties for n-channel transistors. rsc.org

Table 2: Examples of Metal-Catalyzed Coupling of Bithiophene Derivatives

| Coupling Reaction | Bithiophene Precursor | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki | Diiodinated Diketopyrrolopyrrole (DPP) with Bithiophene Boronic Ester | Aryl Halide | Palladium-based | DPP Dyes | acs.orgnih.gov |

| Stille | (3,3'-Dibromo-4,4'-didodecyl-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) | Dithienosilole Dibromide | Pd(PPh₃)₄ | Conjugated Polymer | rsc.org |

| Stille | 3,3′-Dicyano-5,5′-bis(trimethylstannyl)-2,2′-bithiophene | Dibrominated DPP derivative | Pd(PPh₃)₄ | n-Type Copolymer | rsc.org |

Homocoupling and Cross-Coupling Strategies

Homocoupling reactions provide a direct route to symmetrical biaryls, including 2,2'-bithiophenes. Palladium-catalyzed C-H homocoupling of thiophene (B33073) derivatives, for instance, can construct the bithiophene structure in good to excellent yields without requiring pre-functionalization of both coupling partners. nih.gov An operationally simple on-water and under-air homocoupling protocol using Pd/C as a catalyst has also been developed for synthesizing various bithiophene derivatives. rsc.orgrsc.org

Beyond Suzuki and Stille reactions, other cross-coupling methods are employed to synthesize functionalized bithiophenes. The Sonogashira coupling, which forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, has been used to create microporous polymers from 3,3′,5,5′-tetrabromo-2,2′-bithiophene and ethynylbenzene monomers. ossila.com Negishi coupling, using organozinc reagents, and Kumada coupling, with Grignard reagents, are also valuable for creating specific C-C linkages in the synthesis of chiral and regioregular polythiophenes. mdpi.comtue.nl These varied strategies allow for the synthesis of a vast library of bithiophene derivatives with tailored properties. mdpi.comrsc.org

Electrochemical Synthesis of Bithiophene Derivatives

Electrochemical polymerization is a powerful technique for depositing thin, uniform polymer films directly onto an electrode surface. This method offers excellent control over film thickness and morphology. Symmetrically functionalized 3,3'-dialkylsulfanyl-2,2'-bithiophenes, for example, demonstrate excellent film-forming behavior when polymerized electrochemically. acs.org The process is typically carried out in a solution containing the monomer and a supporting electrolyte, such as n-Bu₄N⁺BF₄⁻ in acetonitrile. acs.org Polymer films are grown on the working electrode by applying a constant potential (potentiostatic) or a constant current (galvanostatic). acs.org

This method is applicable to halogenated monomers as well. Poly(this compound) (PCl₂BT) and its brominated analog can be readily deposited on electrodes through the electrochemical polymerization of the corresponding monomers. researchgate.net The monomer oxidation potentials are a key parameter in this process. For instance, the oxidation potential for 3,3'-dialkylsulfanyl-2,2'-bithiophenes is around +1.10 V (vs. SCE), which is lower than that of unsubstituted bithiophene (+1.2 V). acs.org This technique is widely used to prepare and study the electrochromic and conductive properties of various polythiophene derivatives. researchgate.netmdpi.comfrontiersin.org

Table 3: Monomer Oxidation Potentials in Electrochemical Polymerization

| Monomer | Onset Oxidation Potential (E_onset vs. SCE) | Reference |

|---|---|---|

| 3,3'-Dialkylsulfanyl-2,2'-bithiophene | ~1.10 V | acs.org |

| 2,2'-Bithiophene | +1.2 V | acs.org |

| 3,3'-Dialkyl-2,2'-bithiophene | +1.50 V | acs.org |

| 3,3'-Dialkoxy-2,2'-bithiophene | +0.75 V | acs.org |

| 2,8-Bis-(bithiophen-2-yl)-dibenzothiophene (DBT-2Th) | +0.85 V | frontiersin.org |

Potentiostatic and Galvanostatic Approaches

The electrochemical synthesis of polymers from bithiophene precursors is a well-established technique that allows for the deposition of polymer films directly onto an electrode surface. This can be achieved through several methods, including potentiostatic, galvanostatic, and potentiodynamic (cyclic voltammetry) approaches. researchgate.netacs.org In the context of this compound, these methods are employed to induce oxidative polymerization, forming poly(this compound).

Potentiostatic Method: In this approach, a constant potential is applied to the working electrode in a solution containing the this compound monomer and a supporting electrolyte. acs.org The potential is set to a value sufficient to oxidize the monomer, initiating polymerization and subsequent film deposition. The growth and morphology of the resulting polymer film can be controlled by adjusting the applied potential and the duration of the electrolysis. researchgate.net For instance, the electrofunctionalization of pre-electropolymerized poly(2,2′-bithiophene) films has been achieved potentiostatically, with the highest yields obtained when keeping the potential at a fixed oxidizing value. researchgate.net

Galvanostatic Method: This technique involves applying a constant current between the working electrode and a counter electrode. acs.org The electrode potential then varies as needed to maintain this constant current as the polymerization proceeds and the electrode surface changes. The galvanostatic method has been successfully used for the copolymerization of bithiophene with 3-methylthiophene, producing stable polymer films. researchcommons.org Studies on thieno[3,2-b]thiophene (B52689) have shown that galvanostatic deposition is a viable method for creating structured polymer surfaces, where the formation of new polymer seeds is highly favored. nih.gov The choice between potentiostatic and galvanostatic methods can significantly influence the properties of the resulting polymer, including polymerization efficiency and charge storage capacity. researchgate.net

Influence of Reaction Parameters on Electrochemical Yields and Polymerization

The efficiency of electrochemical polymerization and the properties of the resulting poly(this compound) are highly dependent on various reaction parameters. researchcommons.org Optimizing these conditions is crucial for controlling the polymer's structure, conductivity, and morphology.

Key parameters that influence the electrochemical process include:

Monomer Concentration: The concentration of this compound in the electrolyte solution directly affects the rate of polymerization. Studies on related thiophene monomers have shown that the polymerization rate can be first order in the monomer concentration. dtic.mil In copolymerization, the ratio of different monomers is a critical factor that determines the final properties of the copolymer, with the oxidation potential of the resulting polymer often lying between those of the corresponding homopolymers. researchcommons.org

Solvent and Supporting Electrolyte: The choice of solvent and supporting electrolyte is fundamental to the success of the electropolymerization. The solvent must be able to dissolve the monomer and the electrolyte, while also being stable at the applied potentials. Acetonitrile is a commonly used solvent for the electropolymerization of bithiophenes. researchcommons.org The nature of the electrolyte anion can also influence the properties of the polymer film. The yields and conductivities of electrochemically synthesized poly(3-alkylthiophenes) have been shown to be dependent on the solvent and electrolyte system used. researchgate.net

Temperature: Temperature control is another important factor. researchcommons.org It affects the kinetics of the polymerization reaction, the solubility of the components, and the diffusion rates within the solution.

Electrode Material and Pretreatment: The nature and surface condition of the working electrode play a role in the nucleation and growth of the polymer film. researchcommons.org Platinum, gold, and glassy carbon are common electrode materials. researchgate.netresearchgate.net The morphology of poly(bithiophene) films can be controlled by adjusting the electropolymerization conditions. researchgate.net

Electrochemical Method: As discussed previously, the choice of electrochemical technique (potentiodynamic, potentiostatic, or galvanostatic) and its specific parameters (e.g., potential scan rate, applied potential, or current density) significantly impacts the polymer's characteristics. researchcommons.orgnih.gov For example, adding 2,2'-bithiophene to a thiophene polymerization system can lower the required applied potential for polymer formation. dtic.mil

Other Derivatization Reactions and Strategies

Beyond polymerization, the this compound scaffold can be functionalized through various chemical reactions to introduce new properties.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful organometallic reaction for creating carbon-lithium bonds from organic halides. researchgate.net This reaction is typically very fast and kinetically controlled, with the rate of exchange depending on the halogen (I > Br > Cl). harvard.edu While exchange with aryl chlorides is generally less favorable than with bromides or iodides, it can be achieved, often requiring the use of potent organolithium reagents like tert-butyllithium (B1211817) or careful control of reaction conditions. harvard.edu

In the context of this compound, a key derivatization involves the selective lithiation at the α-positions (5 and 5') of the thiophene rings, which are more reactive than the chlorinated β-positions (3 and 3'). This is demonstrated by the synthesis of (3,3'-Dichloro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane). bldpharm.com This transformation proceeds via a double lithium-halogen exchange at the 5- and 5'-positions of a 5,5'-dihalo-3,3'-dichloro-2,2'-bithiophene precursor, followed by quenching with trimethyltin (B158744) chloride. This indicates that the chlorine atoms at the 3 and 3' positions are stable to the conditions of lithium-halogen exchange at the α-positions, allowing for selective functionalization. The resulting organotin derivative is a valuable intermediate for further cross-coupling reactions, such as Stille coupling.

Introduction of Diverse Functionalities (e.g., Alkynyl, Cyano, Halogen)

The this compound core can be modified by introducing a variety of functional groups to tune its electronic and material properties.

Halogenation: Further halogenation of the bithiophene ring is a common strategy. Halogenated 2,2'-bithiophenes can undergo additional halogenation reactions. researchgate.net For example, bromination of bithiophene derivatives can be achieved using N-Bromosuccinimide (NBS) in a solvent mixture like chloroform (B151607) and acetic acid. rsc.orggoogle.com This allows for the synthesis of polyhalogenated bithiophenes, which are versatile precursors for cross-coupling and metal-halogen exchange reactions.

Cyano Group Introduction: The introduction of electron-withdrawing cyano (–CN) groups can significantly alter the electronic properties of the bithiophene system, often lowering both the HOMO and LUMO energy levels. rsc.org One method to achieve this is through the reaction of a dihalogenated precursor with a cyanide source, often catalyzed by a transition metal. For instance, 5,5′-bis(dicyanomethylene)-5,5′-dihydro-Δ2,2′-bithiophene and its 3,3′-dichloro derivative have been synthesized from the corresponding α,α′-dihalogenoheteroaromatics. capes.gov.br Knoevenagel condensation of a formyl-substituted bithiophene with compounds like propyl cyanoacetate (B8463686) is another route to introduce cyanoacrylic groups. chemrxiv.org

Alkynyl Group Introduction: Alkynyl groups are valuable for extending the conjugation of the bithiophene system and for their utility in coupling reactions like Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings. mdpi.com A common route to introduce a terminal alkyne is via a Sonogashira coupling of a halogenated bithiophene (e.g., 5-iodo-2,2'-bithiophene) with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection. mdpi.com The resulting ethynyl-bithiophene can then be used in further synthetic transformations, such as homocoupling to form butadiyne-linked bithiophene dimers. mdpi.comresearchgate.net

Polymerization Chemistry and Engineering

Electropolymerization of 3,3'-Dichloro-2,2'-bithiophene and Related Monomers

Electropolymerization offers a direct method to synthesize polymer films on an electrode surface, providing control over film thickness and morphology. This section delves into the electrochemical polymerization of this compound and analogous monomers.

Mechanisms and Kinetics of Electrochemical Polymerization

The electrochemical polymerization of thiophene (B33073) derivatives, including this compound, typically proceeds through an oxidative coupling mechanism. nih.gov The process begins with the oxidation of the monomer at the electrode surface to form a radical cation. nih.govunimore.it This initial step is crucial and its rate is influenced by the applied potential. dtic.mil These radical cations then couple to form dimers, which are subsequently oxidized to their radical cations and couple with other monomer radical cations or oligomers, leading to chain propagation. nih.govunimore.it The polymerization continues until the polymer becomes insoluble and deposits onto the electrode surface. nih.gov

The kinetics of this process can be studied using techniques like cyclic voltammetry. dtic.mil For instance, the rate of polymerization of thiophene and its alkylated derivatives has been found to be first order with respect to the monomer concentration. dtic.mil In some cases, the polymerization is described as a three-phase process: initial double-layer formation and monomer oxidation, followed by radical coupling and oligomer formation, and finally polymer deposition. unimore.it The growth of the polymer film can be monitored by the increase in the cathodic charge over successive potential cycles. google.com

Influence of Monomer Structure on Polymerization Behavior (e.g., Steric Effects, Substituent Electronegativity)

The structure of the bithiophene monomer plays a critical role in its polymerization behavior. Steric effects and the electronic nature of substituents can significantly impact the reaction.

Steric Effects: Bulky substituents on the thiophene rings can create steric hindrance, which may impede the planarity of the resulting polymer backbone and decrease conjugation. bilkent.edu.tr This can affect the polymer's electronic properties. However, in some cases, such as with 3,3'-dialkylsulfanyl-2,2'-bithiophenes, despite the potential for higher steric effects from head-to-head linkages, the symmetrical nature of the monomer can lead to a more favorable electrochemical polymerization and result in polymers with longer conjugation lengths. acs.org The presence of bulky side chains can also slow down polymerization kinetics. acs.org For instance, the steric hindrance from a phenyl substituent on a triazole ring linked to thiophene rings can cause a significant torsional twist. acs.org

Substituent Electronegativity: The electronegativity of substituents influences the electronic properties of the monomer and the resulting polymer. Electron-donating groups, such as alkoxy groups, can lower the oxidation potential of the monomer, making it easier to polymerize. acs.orgajol.info Conversely, electron-withdrawing groups, like cyano groups, increase the oxidation potential, which can make electropolymerization more challenging. bilkent.edu.tr The introduction of fluorine atoms, which are highly electronegative, can effectively lower both the HOMO and LUMO energy levels of the polymer. acs.org This tuning of electronic levels is crucial for applications in organic electronics. acs.org Theoretical studies have shown that for shifting the HOMO and LUMO energy levels, the π-donating and π-accepting abilities of substituents are more critical than their electronegativity, which primarily affects the σ-orbitals. acs.orgbilkent.edu.tr

Role of Initiators and Additives in Polymerization Processes

The efficiency and quality of electropolymerization can be significantly improved through the use of initiators and additives.

Initiators: In the context of electropolymerizing thiophene and its derivatives, compounds with a lower oxidation potential than the monomer can act as initiators. google.com A notable example is the use of a small amount of 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene when polymerizing thiophene or 3-alkylthiophenes. dtic.milgoogle.com The initiator is oxidized at a lower potential, facilitating the onset of polymerization and leading to a significant increase in the polymerization rate. dtic.mil This allows for polymer formation at lower applied potentials, which can prevent polymer degradation that might occur at higher potentials. google.com The use of an initiator like 2,2'-bithiophene also results in more uniform polymer films with better adhesion to the electrode surface, likely due to an increased number of nucleation sites. dtic.milgoogle.com

Additives: Supporting electrolytes are essential additives in electropolymerization, providing the necessary conductivity to the solution. mdpi.com Tetrabutylammonium (B224687) salts, such as tetrabutylammonium tetrafluoroborate (B81430) (TBATFB) and tetrabutylammonium perchlorate (B79767) (TBAP), are commonly used. unimore.itmdpi.com The choice of solvent and supporting electrolyte can also influence the polymerization process and the properties of the resulting polymer film. For instance, electropolymerization in micellar solutions of sodium dodecylsulfate (SDS) in water has been explored.

Solution-Phase Polymerization of Bithiophene Building Blocks

Solution-phase polymerization methods offer scalability and the ability to produce polymers that can be processed from solution for device fabrication. This section covers key strategies for polymerizing bithiophene units in solution.

Regioregular Polymerization Strategies

Regioregularity, the specific arrangement of monomer units in a polymer chain, is crucial for the properties of polythiophenes. nih.gov For polymers derived from 3-substituted thiophenes, head-to-tail (HT) coupling is generally desired as it leads to a more planar backbone, enhanced crystallinity, and improved electronic properties compared to regioirregular polymers containing head-to-head (HH) and tail-to-tail (TT) linkages. nih.gov

One effective strategy to achieve high regioregularity is to use symmetrically substituted monomers, such as 3,3'-disubstituted-2,2'-bithiophenes. researchgate.net Polymerization of these monomers, either chemically with oxidants like iron(III) chloride or electrochemically, inherently leads to a regioregular polymer with a repeating HH-TT structure. researchgate.net

Catalyst-transfer polycondensation (CTP) methods, such as Kumada catalyst-transfer polycondensation (KCTP), are powerful techniques for synthesizing regioregular polythiophenes. researchgate.netrsc.org These methods involve a chain-growth mechanism that can produce polymers with controlled molecular weight and narrow molecular weight distributions. acs.org Direct (hetero)arylation polymerization (DArP) is another modern approach that offers a more atom-economical and environmentally friendly route to regioregular thiophene-based polymers by avoiding the need for pre-activated organometallic monomers. nih.govresearchgate.net

Control of Molecular Weight and Polydispersity

Controlling the molecular weight (MW) and polydispersity (Đ, or PDI) is essential for achieving reproducible material properties and device performance. acs.org As mentioned, catalyst-transfer polycondensation (CTP) is a premier method for synthesizing conjugated polymers with well-defined MW and low Đ. acs.orgrsc.org In CTP, the catalyst remains associated with the growing polymer chain, leading to a "living" chain-growth polymerization. This allows for the synthesis of block copolymers by sequential monomer addition. rsc.org

The choice of catalyst and reaction conditions plays a significant role in controlling MW and Đ. For example, in Kumada catalyst-transfer polymerization, nickel catalysts with specific ligands are often employed. researchgate.net The monomer-to-catalyst ratio is a key parameter for controlling the molecular weight of the resulting polymer. rsc.org Additives can also influence the polymerization; for instance, lithium chloride (LiCl) has been shown to accelerate the formation of the active Grignard monomer in KCTP but can have a minor negative effect on regioregularity while increasing the polymer's molecular weight when used with a Ni(dppp)Cl2 catalyst. researchgate.net The conditions for forming the active monomer and the polymerization kinetics are decisive factors for the final polymer structure and molecular weight. rsc.org

Copolymerization Strategies with this compound Units

Copolymerization is a versatile strategy to fine-tune the properties of polymers derived from this compound. By incorporating different comonomers, researchers can manipulate the polymer's electronic, optical, and morphological characteristics to suit specific applications.

The arrangement of monomer units within a polymer chain, known as the architecture, plays a crucial role in determining the material's final properties. For polymers incorporating this compound, two primary architectures are prominent: alternating and random.

Alternating Copolymers: In this architecture, the this compound unit and a comonomer unit are arranged in a regular, repeating sequence (A-B-A-B). This precise arrangement is typically achieved through step-growth polycondensation reactions like Stille or Suzuki coupling, where one monomer has two reactive sites (e.g., di-bromo functionality) and the other has two complementary reactive sites (e.g., di-stannyl or di-boronic acid functionality). Direct arylation polycondensation is another powerful technique used to synthesize alternating copolymers, offering a more atom-economical route. science24.com For example, new alternating copolymers have been synthesized containing a 3,3′-dicyano-2,2′-bithiophene unit, which is structurally related to the dichloro- derivative. rsc.org These controlled architectures often lead to well-defined electronic properties and a higher tendency for self-organization and crystallinity compared to their random counterparts.

Random Copolymers: In contrast, random copolymers feature a statistical distribution of the this compound and comonomer units along the polymer backbone. This architecture is often achieved by the copolymerization of multiple monomers in a single reaction vessel. For instance, random copolymers have been synthesized by introducing a third monomer, like a porphyrin zinc block, to partially replace bithiophene units in a polymerization with a naphthalene (B1677914) diimide (NDI) derivative. aip.org This random incorporation can disrupt the polymer's regularity, which often leads to lower crystallinity and more amorphous film morphologies. dtic.mil However, this can be advantageous for certain applications by improving solubility and creating more flexible materials. Studies comparing random, block, and gradient copolymers of thiophene derivatives have shown that the sequence directly impacts optical and thermal properties, as well as thin-film morphology. researchgate.net

| Architecture | Synthesis Method | Key Characteristics |

| Alternating | Stille Coupling, Suzuki Coupling, Direct Arylation Polycondensation | Regular A-B-A-B sequence, Well-defined electronic properties, Higher crystallinity |

| Random | Single-pot copolymerization of multiple monomers | Statistical monomer distribution, Improved solubility, Often more amorphous |

A widely employed strategy in the design of conjugated polymers for electronic applications is the "donor-acceptor" (D-A) approach. This involves copolymerizing an electron-rich (donor) monomer with an electron-poor (acceptor) monomer. The this compound unit, with its chlorine substituents, possesses a more electron-deficient (acceptor-like) character compared to unsubstituted bithiophene. acs.org This inherent property makes it a valuable building block in D-A copolymers.

By pairing it with strong electron-donating comonomers, such as benzo[1,2-b:4,5-b′]dithiophene (BDT), a polymer with a small electronic bandgap can be created. dtic.mil The internal charge transfer between the donor and acceptor units along the polymer backbone lowers the energy of the lowest unoccupied molecular orbital (LUMO) and raises the highest occupied molecular orbital (HOMO), effectively narrowing the bandgap.

Conversely, it can be paired with even stronger electron-accepting units to create n-type (electron-transporting) or ambipolar polymers. For example, copolymers of a related derivative, 3,3′-dicyano-2,2′-bithiophene, with strong acceptors like diketopyrrolopyrrole (DPP) and isoindigo (IID) have been synthesized. rsc.org The introduction of these strong acceptor groups dramatically lowers both the HOMO and LUMO energy levels, facilitating electron transport. rsc.org Similarly, copolymers incorporating electron-withdrawing ketone and fluorine moieties have been developed to create hole-transporting polymers with planar backbones suitable for organic thin-film transistors (OTFTs). polyu.edu.hk

The choice of comonomer directly influences the electronic properties of the resulting polymer, as illustrated in the table below, which shows data for polymers containing bithiophene derivatives.

| Polymer System | Comonomer Type | HOMO Level (eV) | LUMO Level (eV) | Application |

| DPPTh-BT2CN rsc.org | Electron-Accepting (DPP) | -5.41 | -3.67 | n-type OTFT |

| DPPPy-BT2CN rsc.org | Electron-Accepting (DPP) | -5.83 | -3.75 | n-type OTFT |

| 2FIID-BT2CN rsc.org | Electron-Accepting (IID) | -6.15 | -3.92 | n-type OTFT |

| P(T2BDY–TBDT) dtic.mil | Electron-Donating (BDT) / Electron-Accepting (BODIPY) | -5.29 | -3.50 | p-type OFET, Photovoltaics |

Alternating and Random Copolymer Architectures

Fabrication of Poly(this compound) Films and Their Structural Control

The performance of an organic electronic device is not only dependent on the polymer's chemical structure but also critically on the morphology and microstructure of the polymer thin film. Therefore, the fabrication process and subsequent structural engineering are of paramount importance.

To be used in electronic devices, polymers containing this compound units must be processed into thin, uniform films. Several techniques are employed for this purpose:

Spin-Coating: This is the most common laboratory-scale technique for producing thin films. A solution of the polymer is dispensed onto a substrate, which is then spun at high speed. Centrifugal force causes the solution to spread out into a thin layer, and the solvent evaporates, leaving a solid film. This method was used to fabricate films for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) from copolymers containing bithiophene units. acs.orgkoreascience.kr

Electropolymerization: This technique involves the direct formation of a polymer film on a conductive substrate (the working electrode) from a solution containing the monomer. By applying an electrical potential, the monomers are oxidized and polymerize on the electrode surface. mdpi.comrsc.org This method allows for precise control over film thickness and morphology by tuning electrochemical parameters like potential, current, and deposition time. researchcommons.orgresearchgate.net It is particularly useful for creating insoluble polymer networks directly on the device electrode.

Floating Film Transfer Method: This technique involves depositing a polymer solution onto a liquid subphase (like glycerol). As the solvent slowly evaporates, a thin polymer film forms at the air-liquid interface. This film can then be transferred to a solid substrate. This method can promote molecular alignment due to the directional flow of the subphase. acs.org

The arrangement of polymer chains within the thin film significantly impacts charge transport. Engineering the morphology to achieve optimal crystallinity and orientation is a key research area.

Crystallinity: The degree of structural order within the film is crucial. Substitution at the 3- and 3'-positions of the bithiophene unit has a significant impact on the crystallinity of the resulting polymers. acs.org The presence of chlorine atoms in this compound can influence interchain packing and planarity. For instance, fluorinated bithiophene-based copolymers were found to have perfect backbone planarity and strong intermolecular interactions, although this did not always translate to better device performance due to other factors. polyu.edu.hk

Orientation: The orientation of the polymer backbones relative to the substrate is critical for efficient charge transport in devices like OFETs. Two primary orientations are "edge-on," where the π-stacking direction is parallel to the substrate, and "face-on," where the π-stacking is perpendicular to the substrate. researchgate.net The edge-on orientation is often preferred for OFETs as it facilitates in-plane charge transport. fudan.edu.cn The final orientation can be influenced by the choice of solvent, deposition speed, and post-deposition treatments like thermal annealing. fudan.edu.cn For example, using a floating film transfer method with a circular flow can induce a uniaxial alignment of the polymer main chains parallel to the flow direction. acs.org

To enhance the robustness and stability of polymer films, especially against solvents used in multilayer device fabrication, crosslinking strategies are employed.

Crosslinking: This process creates covalent bonds between polymer chains, forming an insoluble and more mechanically stable network. Crosslinking in polythiophene-based films can be induced by electrochemical triggers or chemical oxidation. rsc.org For example, polythiophenes with pendant redox-active groups can be crosslinked after film deposition, rendering the films insoluble in all tested solvents. researchgate.netrsc.org Thermal crosslinking using a radical initiator has also been shown to improve conductivity and insolubility in polythiophene films. aip.org

3D Electropolymerization: While most conjugated polymers form essentially 2D layered films, specific molecular designs can promote 3D growth. By using monomers with an intrinsic 3D structure, such as those with non-planar central nodes, it is possible to create highly branched and porous 3D polymer networks via electropolymerization. science24.com These 3D structures can be beneficial for applications requiring a high surface area, such as sensors or the active layers of bulk heterojunction solar cells. Boron trifluoride diethyl etherate (BFEE) has been used as an additive during electropolymerization to generate microporous polymer network films with optimized porosity. acs.org

Advanced Spectroscopic and Electrochemical Characterization

Spectroscopic Analysis of 3,3'-Dichloro-2,2'-bithiophene and its Polymers

Spectroscopic analysis is instrumental in elucidating the electronic and structural properties of this compound and its polymeric derivatives. Each technique offers a unique window into the molecular world of these materials.

UV-Vis-NIR spectroscopy is a primary tool for probing the electronic transitions within the conjugated system of this compound and its polymers. The absorption of light in this region corresponds to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

In its monomeric form, this compound exhibits absorption bands characteristic of the bithiophene core. Upon polymerization to poly(this compound), a significant bathochromic (red) shift in the absorption maximum (λmax) is observed. This shift is indicative of an extended π-conjugation along the polymer backbone, which narrows the HOMO-LUMO gap.

The UV-Vis-NIR spectra of the neutral polymer typically show a broad absorption band corresponding to the π-π* transition. When the polymer is doped (oxidized), new absorption bands appear at lower energies (in the NIR region). These new bands are associated with the formation of charge carriers, such as polarons and bipolarons, which introduce new electronic states within the band gap. The intensity of these bands can be correlated with the doping level. For instance, in spectroelectrochemical studies, as the applied potential increases, the intensity of the neutral polymer's π-π* transition decreases, while the polaron and bipolaron bands grow. researchgate.net

Table 1: UV-Vis Absorption Data for Bithiophene Derivatives and Polymers

| Compound/Polymer | Solvent/State | λmax (nm) | Electronic Transition |

|---|---|---|---|

| 5-Formyl-5'-phenyl-2,2'-bithiophene | Ethanol | 382.5 | π-π* |

| 5-Formyl-5'-(4-methoxyphenyl)-2,2'-bithiophene | Ethanol | 397.0 | π-π* |

| 5-Formyl-5'-(4-N,N-diethylaminophenyl)-2,2'-bithiophene | Ethanol | 442.0 | π-π* |

| Poly(2,2'-bithiophene) (PBT) | NMP Solution | - | - |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | NMP Solution | - | - |

| P(BT-co-EDOT) Copolymer (50:50) | NMP Solution | - | - |

| Poly[2-methoxy-5-(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene] (MDMO-PPV) | Thin Film | - | - |

| MDMO-PPV/DDQ Blend | Thin Film | - | Charge Transfer |

Data compiled from various sources. core.ac.ukresearchgate.netnsf.gov

FT-IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is highly specific to the compound's structure. For this compound, the FT-IR spectrum reveals characteristic peaks corresponding to the C-H, C-C, and C-S stretching and bending vibrations of the thiophene (B33073) rings. The presence of the C-Cl bond also gives rise to a distinct vibrational band.

Upon polymerization, changes in the FT-IR spectrum can confirm the formation of the polymer. For example, the out-of-plane C-H bending modes are sensitive to the type of substitution on the thiophene ring and can indicate the regiochemistry of the polymer chain. The inter-ring stretching vibration is also a key indicator of polymerization.

In doped polymers, the formation of charge carriers (polarons and bipolarons) induces significant changes in the FT-IR spectrum. The increased charge delocalization and modifications in the geometry of the polymer backbone lead to the appearance of new, intense absorption bands, often referred to as "doping-induced" or "infrared-active vibrational" (IRAV) modes. These bands are a hallmark of charge carrier formation in conjugated polymers. For instance, studies on similar polythiophenes have shown the emergence of strong bands in the 1000-1500 cm-1 region upon doping. researchgate.net

Table 2: Characteristic FT-IR Peaks for Thiophene-Based Compounds

| Compound/Polymer | Wavenumber (cm-1) | Assignment |

|---|---|---|

| T-COF 2 | 1492, 1509 | C=C stretching |

| T-COF 3 | 1495, 1520 | C=C stretching |

| T-COF 4 | 1486 | C=C stretching |

| P(BT-co-EDOT) | - | C-S stretching, C=C stretching |

Data compiled from various sources. researchgate.netpnas.org

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum would show distinct signals for the protons on the thiophene rings. The chemical shifts and coupling constants of these signals are diagnostic for the substitution pattern. For instance, the protons at the 4 and 4' positions would likely appear as doublets, as would the protons at the 5 and 5' positions, with coupling constants characteristic of thiophene rings.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. For this compound, one would expect to see distinct signals for the chlorinated carbons (C3 and C3'), the carbons of the C-C bond between the rings (C2 and C2'), and the other carbons of the thiophene rings (C4, C4', C5, and C5').

For the polymer, poly(this compound), NMR can provide information on the polymer's regiochemistry. However, the broadness of the signals due to the polymeric nature and potential insolubility can sometimes make detailed analysis challenging.

Table 3: Representative ¹H and ¹³C NMR Data for Bithiophene Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 3,3'-Dibromo-2,2'-bithiophene (B32780) | ¹H | CDCl₃ | 7.43 (d, J=5.4 Hz, 2H), 7.09 (d, J=5.4 Hz, 2H) |

| ¹³C | CDCl₃ | 130.8, 128.8, 127.5, 112.6 | |

| 2,2'-Bithiophene (B32781) | ¹H | CDCl₃ | 7.25 (dd, 2H), 7.22 (dd, 2H), 7.07 (t, 2H) |

| [2,2'-bithiophen]-5-yltriisopropylsilane | ¹H | CDCl₃ | 7.29 (d, 1H), 7.23 (s, 1H), 7.22 (m, 1H), 7.18 (d, 1H), 7.03 (m, 1H), 1.40-1.33 (m, 3H), 1.16 (d, 18H) |

Data compiled from various sources. chemicalbook.comrsc.org

EPR spectroscopy is a highly sensitive technique for detecting and characterizing species with unpaired electrons. In the context of poly(this compound), EPR is crucial for studying the charge carriers (polarons) that are generated during doping.

The neutral, undoped polymer is EPR silent as all electrons are paired. Upon oxidative doping, electrons are removed from the polymer backbone, creating radical cations known as polarons, which have a spin of S=1/2 and are therefore EPR active. The EPR spectrum of the doped polymer typically shows a single, narrow signal. The g-factor of this signal can provide information about the electronic environment of the unpaired electron, including spin-orbit coupling with the sulfur atoms in the thiophene rings. awardspace.us

The intensity of the EPR signal is directly proportional to the number of polarons (spin concentration) in the sample. By monitoring the EPR signal intensity as a function of the doping level, one can study the evolution of charge carriers. At low doping levels, the signal intensity increases as polarons are formed. At higher doping levels, the signal intensity may decrease, which is often attributed to the coupling of two polarons to form a spinless bipolaron (S=0), which is EPR inactive. nsf.gov This behavior provides valuable insights into the mechanism of charge storage in the polymer. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Electrochemical Characterization Techniques

Electrochemical methods are fundamental to understanding the redox properties of this compound and its polymers, which are key to their function in electronic devices.

Cyclic voltammetry (CV) is the most common electrochemical technique used to study conjugated polymers. It involves sweeping the potential of a working electrode, on which the monomer or polymer is cast, and measuring the resulting current.

For this compound, the CV will show an irreversible oxidation peak corresponding to the electropolymerization of the monomer on the electrode surface. During this process, the monomer is oxidized to a radical cation, which then couples with other radical cations to form the polymer film.

Once the polymer film, poly(this compound), is formed, its redox behavior can be studied by cycling the potential in a monomer-free electrolyte solution. The CV of the polymer will show a reversible or quasi-reversible wave corresponding to the p-doping (oxidation) and dedoping (reduction) of the polymer. The onset potential of the oxidation process can be used to estimate the HOMO energy level of the polymer. aip.org

The shape of the CV curves provides information about the kinetics of the doping/dedoping process and the stability of the doped states. For a well-behaved conducting polymer, the oxidation and reduction peaks should be symmetric and stable over multiple cycles. The integrated charge under the oxidation or reduction wave can be used to determine the amount of charge stored in the polymer, which is a measure of its doping level. Some thiophene-based polymers also exhibit n-doping (reduction) at very negative potentials, which corresponds to the injection of electrons into the LUMO. acs.org

Table 4: Cyclic Voltammetry Data for Thiophene-Based Oligomers and Polymers

| Compound/Polymer | Eonset, ox (V) | EHOMO (eV) | Eonset, red (V) | ELUMO (eV) |

|---|---|---|---|---|

| T2N | - | -5.68 | - | - |

| BT2N | - | -5.14 | - | - |

| BT4N | - | - | - | - |

| BT6N | - | - | - | - |

| Poly(1) | - | - | - | - |

| Poly(2) | - | - | - | - |

| Poly(3) | - | - | - | - |

| Poly(4) | - | - | - | - |

Data compiled from various sources. acs.orgaip.org

Spectroelectrochemistry (UV-Vis-NIR and EPR) for In-Situ Monitoring of Electronic States

Spectroelectrochemistry is a powerful tool that provides real-time insights into the electronic changes occurring within a material as its electrochemical potential is varied. researchgate.net For polymers derived from bithiophene and its derivatives, this technique is crucial for understanding the doping and dedoping processes, which are fundamental to their conductive properties. acs.org

When poly(this compound) undergoes oxidative doping, new electronic states, known as polarons and bipolarons, are created within the polymer's band gap. researchgate.net These new states can be observed using UV-Vis-NIR spectroscopy. researchgate.net As the polymer is oxidized, the initial absorption band corresponding to the π-π* transition in the neutral polymer decreases in intensity. Simultaneously, new absorption bands appear at lower energies (in the Vis-NIR region), which are characteristic of the polaronic and bipolaronic states. researchgate.netacs.org

The evolution of these absorption bands can be meticulously tracked as a function of the applied potential. For instance, in a related polythiophene derivative, the initial absorption band of the neutral polymer diminishes while new bands corresponding to radical cations (polarons) emerge at longer wavelengths upon oxidation. researchgate.net The presence of isosbestic points in the spectra indicates a direct conversion between the neutral and doped species. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy complements UV-Vis-NIR by specifically detecting species with unpaired electrons, such as polarons. acs.org By performing EPR measurements concurrently with electrochemical cycling, the generation and annihilation of these radical cations can be directly monitored, providing further evidence for the role of polarons as charge carriers in the doped state. acs.org

The table below summarizes the typical spectroscopic changes observed during the oxidative doping of polythiophene derivatives, which are analogous to what would be expected for poly(this compound).

Table 1: Spectroscopic Signatures of Doping in Polythiophene Derivatives

| State of Polymer | UV-Vis-NIR Absorption | EPR Signal |

| Neutral | Strong π-π* transition in the visible region. researchgate.net | No signal. |

| Lightly Doped (Polarons) | Decrease in π-π* transition intensity; Emergence of new bands at lower energies (polaronic bands). researchgate.netacs.org | Strong signal indicating the presence of unpaired electrons. acs.org |

| Heavily Doped (Bipolarons) | Further decrease in π-π* transition; Growth of bipolaronic bands, often at even lower energies than polaronic bands. acs.org | Decrease or disappearance of the signal as polarons combine to form spinless bipolarons. acs.org |

Electrochemical Quartz Crystal Microbalance (EQCM) for Mass Changes

The Electrochemical Quartz Crystal Microbalance (EQCM) is an indispensable technique for studying the mass changes that occur at an electrode surface in real-time during electrochemical processes. wikipedia.orgresearchgate.net This is particularly valuable for understanding the doping/dedoping mechanism of conductive polymers like poly(this compound), as it allows for the direct monitoring of ion movement into and out of the polymer film to maintain charge neutrality. gamry.comnih.gov

An EQCM consists of a quartz crystal resonator with an electrode deposited on its surface. wikipedia.org This electrode also serves as the working electrode in an electrochemical cell. wikipedia.org The resonant frequency of the crystal is highly sensitive to changes in mass on its surface, a relationship described by the Sauerbrey equation. sci-hub.se

During the electropolymerization of this compound, the EQCM can track the mass increase as the polymer film grows on the electrode. sci-hub.se More importantly, once the polymer film is formed and cycled in a monomer-free electrolyte, the EQCM can reveal the mechanism of charge compensation. gamry.com

By analyzing the relationship between the change in mass (Δm) and the charge (Q) passed during the redox cycle, the molar mass of the mobile ionic species can be determined. gamry.com This information helps to identify whether the charge compensation is dominated by the movement of anions, cations, or a combination of ions and solvent molecules. gamry.com For instance, in studies of similar polythiophene systems, EQCM has been used to quantify the number of solvent molecules that accompany the ingress and egress of counter-ions during doping and dedoping. gamry.com

The table below illustrates the expected mass changes for poly(this compound) during a redox cycle in an electrolyte containing a generic anion A⁻.

Table 2: Expected EQCM Response for Poly(this compound) Redox Cycling

| Electrochemical Process | Change in Polymer Charge | Ion Movement | Mass Change | EQCM Frequency Change |

| Oxidation (p-doping) | Becomes positive | Anions (A⁻) move into the film. gamry.com | Increase. gamry.com | Decrease. sci-hub.se |

| Reduction (dedoping) | Becomes neutral | Anions (A⁻) move out of the film. gamry.com | Decrease. gamry.com | Increase. sci-hub.se |

Structural Analysis Techniques

Understanding the solid-state structure and morphology of poly(this compound) films is critical as these characteristics significantly influence the material's electronic properties, such as charge carrier mobility.

X-ray Diffraction (XRD) for Crystalline Structures

X-ray diffraction (XRD) is a primary technique for investigating the crystalline nature of materials. researchgate.net For semi-crystalline polymers like poly(this compound), XRD can provide information about the degree of crystallinity, the packing of polymer chains, and the d-spacing between crystalline planes. unibo.it

While some polythiophenes are amorphous, others can exhibit significant crystallinity, which is often beneficial for charge transport. acs.org The XRD pattern of a semi-crystalline polythiophene typically shows both broad amorphous halos and sharper diffraction peaks corresponding to ordered domains. unibo.it The position of these peaks can be used to calculate the intermolecular distances, such as the π-stacking distance between adjacent polymer backbones, which is a crucial parameter for charge hopping.

The introduction of substituents on the thiophene rings, such as the chlorine atoms in this compound, can significantly impact the polymer's ability to pack into an ordered structure. ossila.com XRD analysis is therefore essential to determine how these chlorine substituents affect the solid-state arrangement compared to unsubstituted poly(2,2'-bithiophene).

Scanning Electron Microscopy (SEM) for Film Morphology

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of the polymer films. upc.edu This technique provides high-resolution images that can reveal details about the film's texture, porosity, and the presence of any micro or nanostructures. researchgate.net

The morphology of electropolymerized films is highly dependent on the polymerization conditions, such as the solvent, electrolyte, monomer concentration, and the electrochemical method used (e.g., cyclic voltammetry or potentiostatic deposition). upc.edu SEM images of polythiophene films can show a variety of morphologies, ranging from smooth and compact to granular or fibrous structures. upc.edunih.gov

For instance, SEM has been used to observe the fibre-like morphology of some polythiophene films, which can create a porous structure. upc.edu This porosity can be advantageous for applications like sensors or supercapacitors, as it facilitates the diffusion of ions and analytes to the polymer surface. upc.edu In the context of poly(this compound), SEM would be employed to characterize the surface of films prepared under different conditions and to correlate the observed morphology with the film's electrochemical and electronic performance.

Theoretical and Computational Investigations of Electronic Structure

Quantum Chemical Calculations for Molecular and Electronic Structures

Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of molecules like 3,3'-dichloro-2,2'-bithiophene. These methods allow for the prediction of geometries, energies, and electronic characteristics, complementing experimental findings.

Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of conjugated organic molecules. wavefun.com DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize molecular geometries and predict torsional angles. researchgate.net For instance, DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine the optimal geometries and torsion angles of various bithiophene units. researchgate.net These calculations are crucial for understanding how substituents, such as the chlorine atoms in this compound, influence the planarity and electronic structure of the molecule. ossila.com The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data. acs.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to study excited state properties and perform detailed conformational analyses. diva-portal.orgcas.cz Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been used to investigate the conformational preferences of bithiophene and its derivatives. acs.orgresearchgate.net For 2,2'-bithiophene (B32781), ab initio calculations have shown that the molecule prefers a non-planar conformation. rsc.org Specifically, calculations at the HF/6-31G(d) and MP2/6-31G(d) levels have identified anti-gauche and syn-gauche as the minimum energy conformations. acs.org These studies provide a detailed picture of the potential energy surface and the barriers to internal rotation, which are fundamental to understanding the molecule's dynamic behavior. researchgate.netacs.org

Density Functional Theory (DFT) for Ground State Properties

Analysis of Molecular Orbitals and Energy Levels

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the electronic behavior of this compound.

The energy levels of the HOMO and LUMO are critical determinants of a molecule's potential in electronic devices. For organic semiconductors, tuning these energy levels is a key strategy for optimizing performance. rsc.org The introduction of electron-withdrawing or electron-donating groups can significantly alter the HOMO and LUMO energy levels. nih.gov For example, the chlorine atoms in this compound are expected to lower both the HOMO and LUMO levels due to their electron-withdrawing nature. acs.org Computational studies allow for the systematic investigation of how different substituents impact these frontier orbitals, enabling the rational design of materials with desired electronic properties. arxiv.orgacs.orgacs.org DFT calculations have been widely used to predict the HOMO and LUMO energies of various bithiophene-containing molecules, showing good agreement with experimental values obtained from techniques like cyclic voltammetry. acs.orgchinesechemsoc.org

| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

|---|---|---|---|---|---|

| EtH-T-DI-DTT | CV | -5.45 | -3.29 | 2.16 | nih.gov |

| DY-T | CV | -5.72 | -3.87 | 1.85 | chinesechemsoc.org |

| DY-T | DFT | -5.57 | -3.57 | 2.00 | chinesechemsoc.org |

| DY-TF | CV | -5.73 | -3.88 | 1.85 | chinesechemsoc.org |

| DY-TF | DFT | -5.58 | -3.60 | 1.98 | chinesechemsoc.org |

| DYF-TF | CV | -5.74 | -3.92 | 1.82 | chinesechemsoc.org |

| DYF-TF | DFT | -5.59 | -3.63 | 1.96 | chinesechemsoc.org |

The energy difference between the HOMO and LUMO levels defines the band gap of a molecule, a crucial parameter for optoelectronic applications. nih.gov A smaller band gap is generally desirable for applications in organic solar cells, as it allows for the absorption of a broader range of the solar spectrum. arxiv.org The band gap can be tuned by modifying the molecular structure. For instance, extending the π-conjugation or introducing donor-acceptor motifs can effectively reduce the band gap. nih.govrsc.org Theoretical calculations are instrumental in predicting the band gap of new materials before their synthesis. researchgate.net For example, DFT and Time-Dependent DFT (TD-DFT) methods are employed to calculate the orbital and optical band gaps of oligothiophenes, showing how the band gap decreases with increasing chain length. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Engineering

Conformational Dynamics and Inter-Ring Torsion Potentials

The conformation of this compound, specifically the dihedral angle between the two thiophene (B33073) rings, significantly influences its electronic properties. The planarity of the molecule affects the extent of π-conjugation; a more planar structure generally leads to a smaller band gap.

Theoretical studies on 2,2'-bithiophene have shown that the molecule is not planar in its ground state. researchgate.net The inter-ring torsion energy profile for 2,2'-bithiophene reveals that the most stable conformer is twisted, with a calculated dihedral angle of around 146°. nih.gov The energy barrier for rotation between the syn and anti conformations is relatively low, suggesting that the molecule is flexible at room temperature. acs.org The introduction of substituents at the 3 and 3' positions, as in this compound, can have a significant impact on the preferred conformation and the rotational barrier due to steric and electronic effects. researchgate.net For example, studies on 3,3'-dimethyl-2,2'-bithiophene (B1582012) have shown how methyl substitution alters the geometry and conformational properties of the bithiophene unit. researchgate.net Understanding these conformational dynamics is crucial for predicting the properties of polymers derived from these units. rsc.org

| Compound | Method | Dihedral Angle (θ) | Reference |

|---|---|---|---|

| 2,2'-bithiophene | MP2/6-311G | 137° (anti-gauche) | researchgate.net |

| 2,2'-bithiophene | MP2/6-311G | 48° (syn-gauche) | researchgate.net |

| DY-T | DFT B3LYP/6-31G(d,p) | 13.6° (θT-T) | chinesechemsoc.org |

| DY-TF | DFT B3LYP/6-31G(d,p) | 0.2° (θT-T) | chinesechemsoc.org |

Influence of Halogen Substituents on Planarity and Conjugation

The planarity of the bithiophene backbone is a critical determinant of its electronic properties, as it dictates the extent of π-orbital overlap between the two thiophene rings. researchgate.net Theoretical calculations show that unsubstituted 2,2'-bithiophene is inherently non-planar in the gas phase, with computational studies identifying energy minima at distorted conformations with dihedral angles of approximately 40° (cis-distorted) and 150° (trans-distorted). acs.orgacs.org

The introduction of halogen substituents at the 3 and 3' positions, as in this compound, introduces significant steric hindrance. acs.org The covalent radius of the chlorine atoms is substantially larger than that of the hydrogen atoms they replace, leading to increased repulsive forces between the substituted groups on the adjacent rings. Computational models predict that this steric strain forces the thiophene rings to adopt a more twisted conformation, resulting in a larger inter-ring dihedral angle compared to the unsubstituted parent compound. acs.orgacs.org This effect is a common feature in 3,3'-disubstituted bithiophenes. acs.orgrsc.org

| Compound Type | Substituent | Calculated Dihedral Angle (°) | Effect on Conjugation | Source |

|---|---|---|---|---|

| 2,2'-Bithiophene | None | ~40 (cis-distorted), ~150 (trans-distorted) | Inherently non-planar minima | acs.org |

| PDPP-TBT (Polymer) | None | ~0 | Planar backbone | acs.org |

| PDPP-TBTCl (Polymer) | Monochloro-bithiophene | ~32 | Twisted due to steric hindrance | acs.org |

| PDPP-TBTCl2 (Polymer) | Dichloro-bithiophene | ~42 | Highly twisted, disrupting planarity | acs.org |

Modeling of Intramolecular Interactions

While steric repulsion is the dominant force driving this compound towards a non-planar geometry, computational models also reveal the presence of more subtle, non-covalent intramolecular interactions. Specifically, weak attractive interactions can exist between the chlorine atom on one thiophene ring and the sulfur atom of the adjacent ring (Cl···S). acs.org

DFT calculations on chlorinated thiophene-based polymers have identified such Cl···S interactions with distances around 3.2 Å. acs.org This distance is less than the sum of the van der Waals radii of chlorine and sulfur, indicating a stabilizing interaction. These forces can partially counteract the steric strain that promotes twisting, influencing the final equilibrium geometry of the molecule. acs.org The presence and strength of these interactions are highly dependent on the molecular conformation, and they represent a key aspect of the complex interplay of forces that determines the molecule's three-dimensional structure.

Structure-Property Relationships Derived from Computational Models

Computational models are instrumental in establishing clear structure-property relationships for molecules like this compound, connecting its specific atomic arrangement to its functional electronic characteristics. acs.orgmonash.edu The electronic properties are primarily governed by a combination of the inductive effects from the halogen substituents and the conformational effects related to backbone planarity.

The introduction of chlorine atoms has a strong influence on the molecule's frontier molecular orbitals due to chlorine's high electronegativity. This inductive electron-withdrawing effect typically leads to a stabilization (lowering) of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.orgnih.govepj-pv.org This trend is a direct consequence of the electron density being pulled towards the chlorine atoms. acs.org

However, this inductive effect is modulated by the conformational twisting described previously. The loss of planarity and consequent disruption of π-conjugation can counteract the stabilization of the HOMO level and often leads to an increase in the HOMO-LUMO energy gap compared to a hypothetical planar, chlorinated analogue. researchgate.netacs.org Therefore, the final electronic properties of this compound are a net result of these competing factors:

Inductive Effect : Lowers HOMO and LUMO levels, enhancing electron-accepting ability. epj-pv.org

Steric/Conformational Effect : Induces backbone twisting, which reduces π-conjugation and can raise the HOMO-LUMO gap. acs.org

Computational studies on related chlorinated systems confirm this dual influence. For instance, in a series of donor-acceptor polymers, progressive chlorination of the bithiophene unit resulted in a systematic lowering of the HOMO levels, while the LUMO levels remained relatively stable as they were localized on a different part of the molecule. acs.org This selective tuning highlights how the spatial placement of substituents can be used to engineer the electronic properties of complex molecules. acs.org

| System | Key Structural Feature | Impact on Electronic Properties | Source |

|---|---|---|---|

| General Chlorinated D-A Polymers | Chlorine's electron-withdrawing nature | Progressively lower HOMO levels with increased chlorination. | nih.gov |

| PDPP-TBT vs. PDPP-TBTCl2 | Increased chlorination and steric-induced twisting | HOMO level lowered from -5.42 eV to -5.51 eV. LUMO levels remained stable. | acs.org |

| Halogenated IDIC Acceptors | Chlorination vs. Fluorination | Chlorination is more effective than fluorination at lowering HOMO and LUMO levels. | epj-pv.org |

| 3,3'-Disubstituted Bithiophenes | Steric hindrance at 3,3' positions | Preference for non-planar conformations, disrupting conjugation. | acs.orgrsc.org |

Supramolecular Architectures and Intermolecular Interactions

Self-Assembly of Bithiophene Derivatives

The spontaneous organization of molecules into ordered structures, or self-assembly, is a cornerstone of creating functional materials from bithiophene derivatives. The substitution pattern and the processing conditions are critical factors that direct the assembly process.

The choice of solvent plays a crucial role in the self-assembly of bithiophene derivatives, influencing the resulting morphology and the degree of order. The polarity of the solvent can affect the aggregation of molecules in solution, which in turn determines the structure of the solid material formed upon solvent evaporation. For instance, studies on other bithiophene systems have shown that polar solvents can stabilize charge-transfer states, leading to the formation of different emissive species in solution and influencing the final solid-state packing. researchgate.net The rate of solvent evaporation is another critical parameter; slow evaporation can allow molecules more time to arrange themselves into a thermodynamically stable, well-ordered structure. core.ac.uk

In the context of 3,3'-dichloro-2,2'-bithiophene, the interplay between the solvent and the solute is complex. The chlorine substituents introduce polarity, which will affect its solubility and aggregation in different solvents. It is conceivable that in non-polar solvents, solvophobic effects would drive the aggregation, while in more polar solvents, specific dipole-dipole interactions might dominate the assembly process. The control over these phenomena is key to producing materials with desired and reproducible properties.

| Parameter | Influence on Self-Assembly | Potential Effect on this compound |

| Solvent Polarity | Affects solubility and intermolecular force balance. | Can tune the degree of aggregation and potentially lead to different polymorphic structures. |

| Evaporation Rate | Determines the time available for molecular ordering. | Slower rates may promote higher crystallinity and long-range order in thin films. |

| Solvent-Molecule Interactions | Specific interactions can stabilize certain conformations or aggregates. | Solvents capable of halogen bonding or other specific interactions could direct the assembly in unique ways. |

Achieving long-range order in thin films is paramount for optimizing charge transport in organic electronic devices. For bithiophene-based materials, several strategies have been developed to control and enhance the molecular ordering within the film. One effective method involves the chemical modification of the bithiophene core, such as the introduction of alkyl side chains at the 3- and 3'-positions. While our focus is on this compound, the principles derived from studies on alkylated analogs are relevant. Such substitutions can significantly impact the crystallinity and microstructure of the resulting films. ossila.com

Advanced deposition techniques also offer a powerful means to engineer molecular arrangement. For example, a circular flow alignment method has been successfully used for polybithiophene derivatives to create uniaxially aligned thin films. acs.org This technique, which involves depositing the material onto a flowing liquid subphase, can produce highly ordered fibrous structures at the micrometer scale. acs.org Such aligned films exhibit anisotropic properties, with enhanced charge carrier mobility along the direction of alignment. acs.org These approaches could potentially be adapted for this compound to create highly ordered thin films with optimized performance characteristics.

| Technique/Strategy | Description | Expected Outcome for Bithiophene Films |

| Chemical Modification | Introduction of functional groups to the bithiophene core. | Can improve solubility and influence intermolecular packing and crystallinity. ossila.com |

| Flow-Assisted Alignment | Deposition on a continuously flowing liquid subphase. | Produces uniaxially aligned films with enhanced charge transport anisotropy. acs.org |

| Solvent Annealing | Exposure of a cast film to solvent vapor. | Can improve molecular ordering and increase the size of crystalline domains. |

| Thermal Annealing | Heating the film above its glass transition temperature. | Promotes molecular rearrangement into more ordered, thermodynamically stable structures. |

Solvent-Induced Assembly Phenomena

Non-Covalent Interactions in Bithiophene-Based Assemblies

The supramolecular architecture of this compound is a result of a delicate balance of several non-covalent interactions. The chlorine atoms, in particular, introduce unique interaction motifs that are not present in the parent bithiophene molecule.